Cipargamin Demonstrates 3-Fold Faster Parasite Clearance Time (PCT) Compared to Artemether-Lumefantrine in Phase II Clinical Trial
In a randomized, controlled Phase II clinical trial conducted in sub-Saharan Africa, cipargamin at single or multiple doses of ≥50 mg demonstrated a median parasite clearance time (PCT) of 8 hours. This is a 3-fold faster clearance compared to the median PCT of 24 hours observed with the standard-of-care artemether-lumefantrine (AL) combination in the same trial [1]. This rapid clearance is consistent across studies, with a Phase II trial in Thailand showing a median PCT of 12 hours for both P. falciparum and P. vivax with a 30 mg daily for 3 days regimen [2].
| Evidence Dimension | Median Parasite Clearance Time (PCT) |
|---|---|
| Target Compound Data | 8 hours (cipargamin ≥50 mg doses) |
| Comparator Or Baseline | 24 hours (artemether-lumefantrine) |
| Quantified Difference | 16-hour reduction; 3-fold faster clearance |
| Conditions | Phase II, multicenter, randomized, open-label trial in adults with uncomplicated P. falciparum malaria in sub-Saharan Africa |
Why This Matters
Faster parasite clearance is clinically associated with reduced risk of severe disease progression, shorter duration of symptoms, and potentially lower transmission potential, making cipargamin a compelling candidate for procurement in research and development programs targeting rapid-acting antimalarials.
- [1] Schmitt EK, et al. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clin Infect Dis. 2022;74(10):1831-1839. View Source
- [2] White NJ, et al. Spiroindolone KAE609 for Falciparum and Vivax Malaria. N Engl J Med. 2014;371(5):403-410. View Source
